molecular formula C9H6N2O4S B1388447 2-[(2-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid CAS No. 1204297-76-6

2-[(2-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid

Cat. No.: B1388447
CAS No.: 1204297-76-6
M. Wt: 238.22 g/mol
InChI Key: OXDYMXPHULWZSG-UHFFFAOYSA-N
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Description

2-[(2-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid is a synthetic organic compound characterized by the presence of a thienylcarbonyl group attached to an amino group, which is further connected to an oxazole ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid typically involves the reaction of 2-thiophenecarbonyl chloride with an appropriate amine to form the corresponding amide This intermediate is then cyclized with a suitable reagent to form the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(2-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(2-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thienylcarbonyl group can form hydrogen bonds or hydrophobic interactions with the target, while the oxazole ring can participate in π-π stacking or other non-covalent interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid: Similar structure but with a thiazole ring instead of an oxazole ring.

    N,N-Diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1H-benzimidazole: Contains a benzimidazole ring and diethyl groups.

Uniqueness

2-[(2-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid is unique due to the presence of the oxazole ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4S/c12-7(6-2-1-3-16-6)11-9-10-5(4-15-9)8(13)14/h1-4H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDYMXPHULWZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid
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2-[(2-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid
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2-[(2-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid
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2-[(2-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid
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2-[(2-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid

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